molecular formula C6H2ClF3N2O B12847084 4-(Trifluoromethyl)pyrimidine-5-carbonyl chloride

4-(Trifluoromethyl)pyrimidine-5-carbonyl chloride

Cat. No.: B12847084
M. Wt: 210.54 g/mol
InChI Key: HLORIJFZTYSXGU-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyrimidine-5-carbonyl chloride is a chemical compound with the following properties:

    Molecular Formula: CHClFNO

    Molecular Weight: 244.99 g/mol

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves chlorination of 4-(trifluoromethyl)pyrimidine-5-carboxylic acid. The reaction typically proceeds under acidic conditions using thionyl chloride (SOCl2) as the chlorinating agent. The reaction scheme is as follows:

4-(Trifluoromethyl)pyrimidine-5-carboxylic acid+SOCl24-(Trifluoromethyl)pyrimidine-5-carbonyl chloride\text{4-(Trifluoromethyl)pyrimidine-5-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{4-(Trifluoromethyl)pyrimidine-5-carbonyl chloride} 4-(Trifluoromethyl)pyrimidine-5-carboxylic acid+SOCl2​→4-(Trifluoromethyl)pyrimidine-5-carbonyl chloride

Industrial Production:: Industrial-scale production methods may vary, but the synthetic route mentioned above is commonly employed.

Chemical Reactions Analysis

Reactivity::

    Chlorination: As evident from its synthesis, 4-(Trifluoromethyl)pyrimidine-5-carbonyl chloride readily undergoes chlorination reactions.

    Substitution: It can participate in nucleophilic substitution reactions, where the carb

Properties

Molecular Formula

C6H2ClF3N2O

Molecular Weight

210.54 g/mol

IUPAC Name

4-(trifluoromethyl)pyrimidine-5-carbonyl chloride

InChI

InChI=1S/C6H2ClF3N2O/c7-5(13)3-1-11-2-12-4(3)6(8,9)10/h1-2H

InChI Key

HLORIJFZTYSXGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)C(F)(F)F)C(=O)Cl

Origin of Product

United States

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